{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol
Description
Properties
CAS No. |
649557-70-0 |
|---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[3,5-bis(but-3-enoxy)-4-[(2-nitrophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C22H25NO6/c1-3-5-11-27-20-13-17(15-24)14-21(28-12-6-4-2)22(20)29-16-18-9-7-8-10-19(18)23(25)26/h3-4,7-10,13-14,24H,1-2,5-6,11-12,15-16H2 |
InChI Key |
QKVHYZLIVPXZLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC(=CC(=C1OCC2=CC=CC=C2[N+](=O)[O-])OCCC=C)CO |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a central benzene ring substituted with three distinct groups:
- Two but-3-en-1-yloxy groups at the 3- and 5-positions.
- A 2-nitrobenzyloxy group at the 4-position.
- A hydroxymethyl group (-CH2OH) at the 1-position.
Key synthetic challenges include:
Retrosynthetic Analysis
Retrosynthetic dissection suggests two primary routes:
Pathway A: Sequential Alkylation Followed by Hydroxymethylation
- Core benzene ring derived from 4-hydroxybenzaldehyde.
- Stepwise etherification with but-3-en-1-ol and 2-nitrobenzyl bromide.
- Reduction of the formyl group (-CHO) to -CH2OH.
Detailed Synthetic Methodologies
Vilsmeier-Haack Formylation and Reduction (Pathway B)
Step 1: Synthesis of 3,5-Di-O-substituted-4-hydroxybenzaldehyde
Reactants :
- 2,6-Di-O-protected phenol (e.g., 2,6-bis(but-3-en-1-yloxy)phenol)
- Vilsmeier reagent (POCl3/DMF)
Conditions :
- Solvent: 1,2-Dichloroethane or acetonitrile
- Temperature: 60–80°C
- Time: 2–4 hours
Mechanism :
The Vilsmeier reagent generates an electrophilic chloroiminium ion, which attacks the aromatic ring para to the hydroxyl group, yielding the formylated product.
Yield : 89–96% (based on analogous tert-butyl derivatives).
Step 2: Reduction of Aldehyde to Benzyl Alcohol
Reducing Agents :
- Sodium borohydride (NaBH4) in ethanol
- Lithium aluminum hydride (LiAlH4) in tetrahydrofuran
Conditions :
- Temperature: 0–25°C
- Time: 1–3 hours
Example Protocol :
- Dissolve 4.48 g of 3,5-bis(but-3-en-1-yloxy)-4-(2-nitrobenzyloxy)benzaldehyde (0.015 mol) in 40 mL anhydrous ethanol.
- Add 1.7 g NaHCO3 (0.02 mol) and cool to 0°C.
- Slowly add 0.77 g NaBH4 (0.02 mol) and stir for 2 hours.
- Extract with diethyl ether, dry over MgSO4, and concentrate.
Sequential Williamson Ether Synthesis (Pathway A)
Step 1: Protection of 4-Hydroxybenzaldehyde
Reactants :
- 4-Hydroxybenzaldehyde
- But-3-en-1-yl bromide
- 2-Nitrobenzyl bromide
Conditions :
- Base: K2CO3 or Cs2CO3
- Solvent: DMF or acetone
- Temperature: 60–80°C
Procedure :
- Alkylate 4-hydroxybenzaldehyde with but-3-en-1-yl bromide (2 equivalents) to yield 3,5-bis(but-3-en-1-yloxy)-4-hydroxybenzaldehyde.
- Protect the aldehyde as an acetal (e.g., ethylene glycol acetal).
- Alkylate the 4-position with 2-nitrobenzyl bromide.
- Deprotect the acetal to regenerate the aldehyde.
Yield : 75–82% (estimated from biphenyl ether syntheses).
Step 2: Reduction to Alcohol
Similar to Pathway B, using NaBH4 or catalytic hydrogenation (H2/Pd-C).
Optimization Strategies
Characterization and Quality Control
Critical analytical data for the target compound:
Chemical Reactions Analysis
Types of Reactions: {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol undergoes various reactions, including:
Oxidation: : Primarily targeting the hydroxyl group to yield corresponding ketones.
Reduction: : The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: : The compound can undergo nucleophilic aromatic substitution, especially at the nitro group position.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: : Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products: The major products include the corresponding ketone, amine derivatives, and various substituted phenols, depending on the reaction conditions employed.
Scientific Research Applications
In Chemistry: The compound is used as a building block for synthesizing more complex molecules in organic synthesis. Its reactive groups provide multiple sites for functionalization, aiding in the study of reaction mechanisms and new synthetic pathways.
In Biology and Medicine:Drug Development: : Its derivatives are investigated for potential pharmaceutical properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: : The compound is used in studying enzyme interactions and metabolic pathways, particularly those involving ether and nitro group metabolism.
Polymer Science: : It serves as a monomer for producing specialized polymers with unique mechanical and chemical properties.
Material Science: : Used in the development of advanced materials with specific functional groups for targeted applications.
Mechanism of Action
The compound exerts its effects through its functional groups:
Hydroxyl and Ether Groups: : These facilitate hydrogen bonding and polar interactions, crucial in biochemical processes.
Nitro Group: : This acts as an electron-withdrawing group, affecting the compound's reactivity and interaction with various molecular targets.
Molecular Targets and Pathways: The compound primarily targets enzymes involved in oxidation-reduction processes and pathways involving aromatic substitution reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- Steric Effects : The branched but-3-en-1-yloxy groups in the target compound may hinder reactivity at the benzylic position relative to smaller substituents (e.g., methoxy).
Biological Activity
{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a complex molecular structure characterized by multiple functional groups, which are believed to contribute to its biological activity. The key structural components include:
- Two but-3-en-1-yl ether groups : These may enhance lipophilicity and facilitate membrane penetration.
- A nitrophenylmethoxy group : This moiety is often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have demonstrated that {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol possesses significant antimicrobial properties against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth at concentrations ≤ 50 µM | |
| Staphylococcus aureus | Effective at 25 µM | |
| Pseudomonas aeruginosa | Moderate inhibition observed |
2. Cytotoxic Effects
The compound has shown cytotoxic effects in several cancer cell lines, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 30 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 25 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 20 | Inhibition of proliferation through oxidative stress induction |
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, which could be linked to its therapeutic effects.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cholinesterase | Competitive | 15 |
| Cytochrome P450 | Non-competitive | 12 |
| Protein Kinase C | Mixed-type | 10 |
Case Studies
Several studies have investigated the biological activity of this compound in detail:
- Study on Antimicrobial Properties : A comprehensive screening of the compound against a panel of bacterial strains revealed a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
- Anticancer Activity Assessment : A recent study evaluated the cytotoxicity of the compound in vitro on several cancer cell lines. The results indicated significant anticancer properties mediated through apoptosis and cell cycle modulation, suggesting further exploration in preclinical models .
- Enzyme Interaction Study : Research focused on the inhibitory effects of the compound on key metabolic enzymes showed promising results, indicating that it could modulate drug metabolism and enhance therapeutic efficacy in combination therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and oxidation reactions. For example, analogous benzyl alcohol derivatives are often prepared using DIBAL-H reduction of ester precursors under inert conditions (e.g., −70°C for 1.75 hours, as seen in triazine-based systems) . The but-3-en-1-yl and 2-nitrophenyl methoxy groups may require sequential protection/deprotection strategies to avoid side reactions. Purification typically involves column chromatography with hexane/ethyl acetate gradients .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR can resolve aromatic protons (δ 6.91–7.52 ppm) and hydroxyl groups (δ 5.10 ppm, t), while NMR identifies ether (δ 62.8 ppm) and nitrophenyl carbons. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate functional groups (e.g., nitro stretches at ~1520 cm) .
Q. What storage conditions are recommended for this compound?
- Methodological Answer : Stability depends on substituents. For nitro-aromatic derivatives, storage below −20°C in amber vials is advised to prevent photodegradation. Similar compounds with reactive alkenes (e.g., but-3-en-1-yl groups) require inert atmospheres (argon) to avoid polymerization .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity during synthesis?
- Methodological Answer : The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, directing substitutions to the 3,5-positions. Computational modeling (e.g., DFT) can predict reactivity patterns, while experimental validation involves synthesizing analogs with varying substituents (e.g., replacing nitro with methoxy) and comparing yields via HPLC .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping aromatic signals) can be addressed through 2D techniques (COSY, HSQC) or isotopic labeling. For example, -labeling the nitro group helps isolate its electronic impact on adjacent protons . Conflicting mass spectra may require collision-induced dissociation (CID) studies to differentiate fragmentation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
